molecular formula C20H25N3O2S B11587625 15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B11587625
M. Wt: 371.5 g/mol
InChI Key: VJXBANVTPFTJOT-UHFFFAOYSA-N
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Description

15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step reactions starting from simpler organic molecules. The synthetic route may include:

    Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving key intermediates.

    Introduction of functional groups: Hexoxy and dimethyl groups are introduced through substitution reactions.

    Final assembly: The oxa and thia functionalities are incorporated through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing chromatography and crystallization methods to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets within cells. These interactions can lead to:

    Inhibition of enzymes: The compound may bind to and inhibit the activity of certain enzymes, affecting cellular processes.

    Modulation of signaling pathways: It may influence signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C20H25N3O2S/c1-4-5-6-7-8-24-18-17-16(21-12-22-18)14-9-13-11-25-20(2,3)10-15(13)23-19(14)26-17/h9,12H,4-8,10-11H2,1-3H3

InChI Key

VJXBANVTPFTJOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C

Origin of Product

United States

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